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Compound of Interest

Compound Name: Methyl alpha-cyanocinnamate

Cat. No.: B170538 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl α-cyanocinnamate, a derivative of cinnamic acid, has emerged as a significant building

block in medicinal chemistry. Its reactive α,β-unsaturated system, coupled with the electron-

withdrawing cyano and ester groups, makes it a versatile precursor for the synthesis of a

diverse range of heterocyclic compounds and molecules with significant therapeutic potential.

This guide provides a comprehensive overview of the synthesis, properties, and

pharmaceutical applications of methyl α-cyanocinnamate and its derivatives, with a focus on its

role in the development of anticancer agents and mitochondrial pyruvate carrier (MPC)

inhibitors.

Chemical and Physical Properties
Methyl α-cyanocinnamate is a stable crystalline solid. Its key chemical and physical properties

are summarized in the table below.
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Property Value

Molecular Formula C₁₁H₉NO₂

Molecular Weight 187.19 g/mol

CAS Number 3695-84-9

Melting Point 93-95 °C

Boiling Point 317.8 °C at 760 mmHg

Appearance White to off-white crystalline powder

Solubility
Soluble in common organic solvents such as

ethanol, methanol, and dichloromethane.

Synthesis of Methyl α-Cyanocinnamate
The most common and efficient method for the synthesis of methyl α-cyanocinnamate and its

derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed

condensation of an aldehyde or ketone with an active methylene compound, in this case,

methyl cyanoacetate.

General Experimental Protocol: Knoevenagel
Condensation
A general procedure for the synthesis of methyl α-cyanocinnamate derivatives is as follows:

To a solution of the appropriately substituted benzaldehyde (1 mmol) and methyl

cyanoacetate (1 mmol) in a suitable solvent (e.g., ethanol, hexane, or toluene), a catalytic

amount of a base is added.[1][2]

Commonly used catalysts include piperidine, pyridine, ammonium acetate, or solid bases like

alumina-potassium oxide.[1][3]

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of

the substrates and the catalyst used. Reaction times can range from a few minutes to

several hours.[1][4]
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The progress of the reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or

extraction.

The crude product is then purified by recrystallization from a suitable solvent to afford the

desired methyl α-cyanocinnamate derivative.[2]

The following diagram illustrates the general workflow for the synthesis of methyl α-

cyanocinnamate.
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A generalized workflow for the synthesis of Methyl α-cyanocinnamate.

Quantitative Data for Synthesis
The yield of the Knoevenagel condensation is generally high, often exceeding 80%. The table

below summarizes representative yields for the synthesis of ethyl 2-cyano-3-phenylacrylate, a

close analog of methyl α-cyanocinnamate, using different catalysts.

Catalyst Solvent Reaction Time Yield (%)

Diisopropylethylammo

nium acetate
Hexane 3-6 hours 91

DBU/Water Water Not specified High

Al₂O₃-OK Ethanol Not specified 80-99[3]

Pyridine (ultrasound) Not specified Not specified 80-96[3]

Pharmaceutical Applications
Methyl α-cyanocinnamate serves as a key intermediate in the synthesis of various

pharmaceutically active compounds. Its derivatives have shown significant promise as

anticancer agents and inhibitors of the mitochondrial pyruvate carrier.

Anticancer Agents
Cinnamic acid and its derivatives have been extensively studied for their potential as

anticancer agents.[5] The α,β-unsaturated carbonyl moiety in these compounds can act as a

Michael acceptor, enabling covalent interaction with biological nucleophiles, such as cysteine

residues in proteins, leading to the modulation of various signaling pathways involved in cancer

progression.

A study on novel cinnamic acid derivatives synthesized via the Knoevenagel condensation

demonstrated significant in vitro cytotoxicity against various cancer cell lines.[6][7] The IC₅₀

values for some of these compounds are presented below.
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Compound

HT-29
(Colon
Cancer)
IC₅₀ (μM)

A-549 (Lung
Cancer)
IC₅₀ (μM)

OAW-42
(Ovarian
Cancer)
IC₅₀ (μM)

MDA-MB-
231 (Breast
Cancer)
IC₅₀ (μM)

HeLa
(Cervical
Cancer)
IC₅₀ (μM)

4ii >150 >150 105 >150 130

1i >150 >150 >150 >150 >150

2i >150 >150 >150 >150 >150

The following diagram depicts a simplified signaling pathway that can be targeted by cinnamic

acid derivatives, leading to apoptosis in cancer cells.
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Simplified anticancer mechanism of cinnamic acid derivatives.
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Mitochondrial Pyruvate Carrier (MPC) Inhibitors
The mitochondrial pyruvate carrier (MPC) is a protein complex located in the inner

mitochondrial membrane that facilitates the transport of pyruvate from the cytosol into the

mitochondrial matrix. Inhibition of MPC has emerged as a promising therapeutic strategy for

various conditions, including cancer, metabolic diseases, and hair loss.[8]

Methyl α-cyanocinnamate derivatives, notably UK-5099 and its analogs, are potent inhibitors of

MPC.[9][10] By blocking pyruvate import into mitochondria, these inhibitors shift cellular

metabolism from oxidative phosphorylation towards glycolysis, leading to increased lactate

production. This metabolic reprogramming has been shown to promote the proliferation of hair

follicle stem cells, suggesting a potential treatment for hair loss.[8][11]

A study on novel cyano-cinnamate derivatives of UK-5099 demonstrated their ability to promote

cellular lactate production, an indicator of MPC inhibition.[11]

Compound Lactate Production (μmol/10⁶ cells)

UK-5099 0.185

Compound 4i 0.322

The mechanism of action of MPC inhibitors is illustrated in the following diagram.
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Mechanism of action of Mitochondrial Pyruvate Carrier (MPC) inhibitors.

Conclusion
Methyl α-cyanocinnamate is a highly valuable and versatile precursor in the synthesis of

pharmaceutical compounds. Its straightforward synthesis via the Knoevenagel condensation

and the reactivity of its functional groups allow for the generation of a wide array of derivatives

with significant biological activities. The demonstrated potential of these derivatives as

anticancer agents and mitochondrial pyruvate carrier inhibitors highlights the importance of

methyl α-cyanocinnamate in modern drug discovery and development. Further exploration of

the chemical space around this scaffold is likely to yield novel therapeutic agents for a variety

of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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